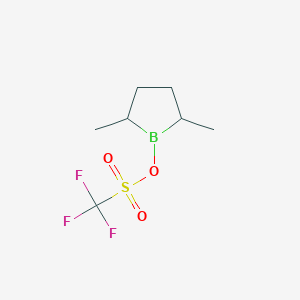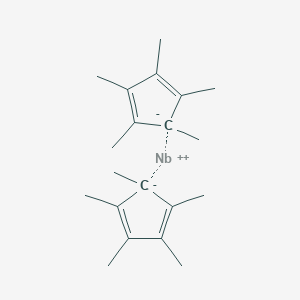
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is a coordination compound that features niobium in the +2 oxidation state coordinated to the ligand 1,2,3,4,5-pentamethylcyclopenta-1,3-diene
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentamethylcyclopenta-1,3-diene can be synthesized through several methods. One common method involves the methylation of cyclopentadiene using methylating agents such as methyl bromide in the presence of a base . Another method involves the use of metal-catalyzed carbon-carbon bond formation reactions .
For the preparation of Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene, niobium pentachloride is typically reduced using a suitable reducing agent in the presence of 1,2,3,4,5-pentamethylcyclopenta-1,3-diene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of niobium.
Reduction: It can be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or halogens for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions often require the presence of other ligands and may be facilitated by heat or light .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield niobium compounds in higher oxidation states, while substitution reactions result in new niobium complexes with different ligands .
Scientific Research Applications
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Materials Science: The compound’s unique electronic properties make it useful in the development of new materials with specific electronic or magnetic properties.
Biology and Medicine:
Mechanism of Action
The mechanism by which Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the niobium ion with the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand. This coordination affects the electronic structure of the niobium ion, influencing its reactivity and interactions with other molecules . The compound can participate in electron transfer reactions, acting as an electron mediator in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylzirconiumtrichloride: This compound features zirconium instead of niobium and has similar coordination properties.
1,2,3,4,5-Pentamethylcyclopentadienylirontricarbonyl: This iron complex also shares the 1,2,3,4,5-pentamethylcyclopenta-1,3-diene ligand but has different electronic properties due to the presence of iron.
Uniqueness
Niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene is unique due to the specific electronic properties imparted by the niobium ion in the +2 oxidation state. This makes it particularly useful in applications requiring specific electronic or catalytic properties .
Properties
Molecular Formula |
C20H30Nb |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
niobium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Nb/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI Key |
AJBHFXJZNCJWTB-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Nb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



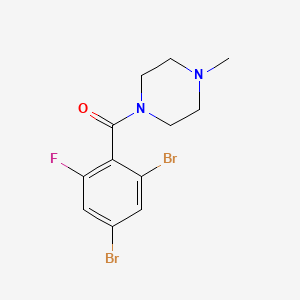
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
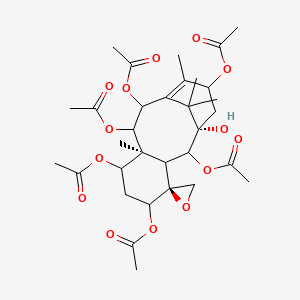
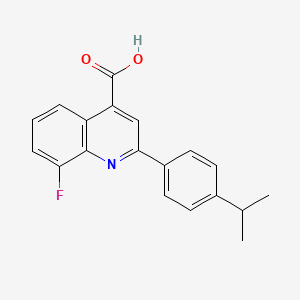
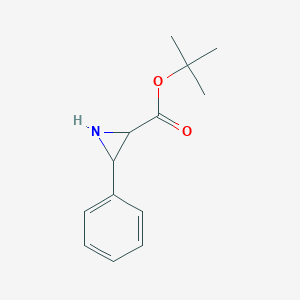
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
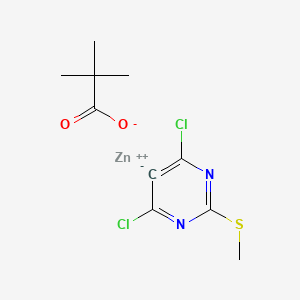
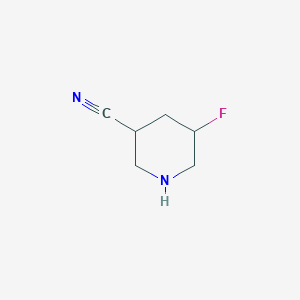
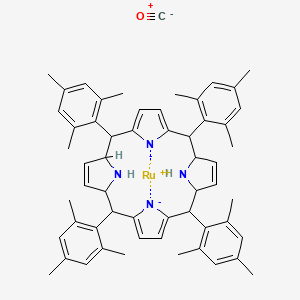
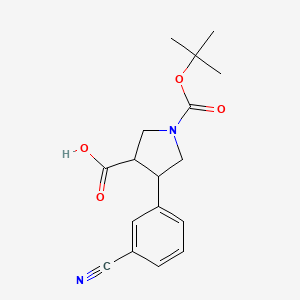

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
